
2-(Morpholino)phenylboronic acid
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Overview
Description
2-(Morpholino)phenylboronic acid is a useful research compound. Its molecular formula is C10H14BNO3 and its molecular weight is 207.04 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, in general, are known for their role in the suzuki-miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming process .
Mode of Action
The mode of action of 2-(Morpholino)phenylboronic acid is likely related to its role in the Suzuki-Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound likely plays a role, is a key process in organic synthesis .
Result of Action
Its potential role in the suzuki-miyaura coupling reaction suggests it may contribute to the formation of new carbon-carbon bonds .
Biological Activity
2-(Morpholino)phenylboronic acid, with the chemical formula C12H18BNO4 and CAS number 933052-52-9, is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structure : The compound features a boronic acid group attached to a phenyl ring and a morpholino group, which enhances its solubility and biological activity compared to simpler boronic acids.
Physical Properties :
- Molecular Weight : 233.09 g/mol
- Solubility : Enhanced due to the morpholino substituent, making it suitable for biological applications.
This compound exhibits several mechanisms of action, primarily through its interactions with biological targets:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming covalent bonds with active site residues. This property is crucial for developing therapeutic agents targeting specific enzymes in cancer and metabolic diseases .
- Antiproliferative Activity : Studies have shown that derivatives of phenylboronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects in ovarian cancer cells (A2780), leading to G2/M phase arrest and caspase-3 activation .
- Antimicrobial Activity : The compound has shown moderate antibacterial and antifungal properties. It effectively inhibits the growth of pathogens like Candida albicans and Aspergillus niger, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Morpholino Group : This group enhances solubility and may increase interactions with biological targets, improving overall efficacy.
- Boronic Acid Moiety : The presence of the boron atom allows for reversible binding to diols in glycoproteins, which is critical in the modulation of cellular processes .
Table 1: Structure-Activity Relationship Insights
Compound | Activity Type | Observations |
---|---|---|
This compound | Antiproliferative | Induces G2/M arrest in A2780 cells |
2-Fluoro-6-formylphenylboronic acid | Antiproliferative | High activity against MV-4-11 leukemia cells |
5-Trifluoromethyl-2-formylphenylboronic acid | Antimicrobial | Moderate activity against E. coli |
Case Study 1: Anticancer Potential
In a study evaluating the antiproliferative effects of phenylboronic acid derivatives, this compound was assessed alongside other compounds in five cancer cell lines, including breast (MCF7) and lung (A549) cancers. Results indicated that while some derivatives showed low micromolar IC50 values, this compound exhibited promising activity particularly in ovarian cancer cells, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
A comparative study on the antimicrobial efficacy of various phenylboronic acids revealed that this compound demonstrated significant inhibition against Bacillus cereus with a Minimum Inhibitory Concentration (MIC) lower than that of conventional antibiotics like AN2690 (Tavaborole). This positions it as a candidate for further exploration in treating bacterial infections .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
2-MPBA has been studied for its potential as an anticancer agent. Research indicates that compounds related to phenylboronic acids exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of phenylboronic acids can induce cell cycle arrest and apoptosis in cancer cells. Specifically, 2-MPBA has demonstrated strong activity against ovarian cancer cells, leading to significant cell death through mechanisms such as caspase activation and cell cycle disruption .
Mechanism of Action
The mechanism by which 2-MPBA exerts its effects involves its ability to bind selectively to diols present in glycoproteins and other biomolecules. This property is particularly useful for targeting cancer cells, as it allows for modulation of enzyme activity and interaction with critical cellular pathways. The reversible covalent bond formation characteristic of boronic acids further enhances their therapeutic potential.
Organic Synthesis
Suzuki-Miyaura Coupling
2-MPBA serves as an essential reagent in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the morpholine group enhances the reactivity of 2-MPBA in these coupling reactions, allowing for greater versatility in synthetic pathways .
Catalytic Applications
In addition to its role as a coupling partner, 2-MPBA can also act as a catalyst or reagent in various organic transformations. Its ability to stabilize boron intermediates makes it suitable for applications in catalytic processes, including aldol reactions and electrophilic halogenations .
Biochemical Research
Proteomics and Biomolecular Interactions
The binding properties of 2-MPBA are exploited in proteomics research, where it is used to study protein interactions and modifications. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to analyze the binding affinity of 2-MPBA with glycoproteins and enzymes. This capability is crucial for understanding cellular mechanisms and developing targeted therapies.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of phenylboronic acid derivatives, including 2-MPBA. These compounds have shown promising antibacterial activity against various pathogens, indicating potential applications in developing new antimicrobial agents .
Case Studies
Properties
IUPAC Name |
(2-morpholin-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRHNMKDEVGGGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2CCOCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400618 |
Source
|
Record name | 2-(MORPHOLINO)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933052-52-9 |
Source
|
Record name | 2-(MORPHOLINO)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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